N-Acetyl-D-leucine

Catalog No.
S669988
CAS No.
19764-30-8
M.F
C8H15NO3
M. Wt
173,21 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-leucine

CAS Number

19764-30-8

Product Name

N-Acetyl-D-leucine

IUPAC Name

(2R)-2-acetamido-4-methylpentanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173,21 g/mole

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1

InChI Key

WXNXCEHXYPACJF-SSDOTTSWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C

Synonyms

N-Acetyl-D-leucine;19764-30-8;N-Acethy-D-leucine;Ac-D-Leu-OH;D-leucine,N-acetyl-;(R)-2-acetamido-4-methylpentanoicacid;UNII-91WU82GA22;91WU82GA22;MFCD00066069;NCGC00094935-01;Acetylleucine,D-;N-Acetyl-R-leucine;PubChem6386;Acetylleucine,(R)-;N-acetyl-(D)-leucine;2,N-Acetyl-D-leucine;AC1LOJL2;Leucine,N-acetyl-,D-;KSC174Q4J;A0876_SIGMA;SCHEMBL714003;CHEMBL174357;CTK0H4844;N-Acetyl-D-leucineAc-D-Leu-OH;MolPort-002-893-878

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C

Substrate for D-aminoacylases

One primary use of N-Ac-D-Leu is as a substrate for D-aminoacylases, a group of enzymes responsible for breaking down D-amino acids. These enzymes are crucial for various biological processes, including maintaining the proper balance of L- and D-amino acids in cells and participating in cell wall synthesis in some bacteria.

By studying how D-aminoacylases interact with N-Ac-D-Leu, researchers can gain insights into the enzyme's function and potential roles in various biological systems. For instance, research using N-Ac-D-Leu has helped characterize D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 .

  • Origin: N-Ac-D-Leu is not a naturally occurring compound. It is synthesized in a laboratory setting [].
  • Significance: N-Ac-D-Leu serves as a specific substrate for certain enzymes, particularly those belonging to the amidohydrolase superfamily [, ]. These enzymes break down amides (compounds containing a carbon-nitrogen double bond and a hydrogen atom). By studying how these enzymes interact with N-Ac-D-Leu, researchers can gain insights into their function and potential applications.

Molecular Structure Analysis

N-Ac-D-Leu has a branched-chain structure with the following key features:

  • A central carbon atom bonded to an amino group (though modified by acetylation), a carboxylic acid group (COOH), and a side chain containing an isopropyl group (CH(CH3)2).
  • The "D" in the name indicates the stereochemistry of the molecule, meaning the spatial arrangement of its atoms is a mirror image of its L-enantiomer (L-Ac-D-Leu). This difference can affect how the molecule interacts with other substances [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis pathway for N-Ac-D-Leu is not widely reported in scientific literature. However, general methods for N-acetylation of amino acids exist, likely involving the reaction of D-leucine with acetic anhydride or acetyl chloride [].
  • Reactions as a Substrate: N-Ac-D-Leu is a substrate for various D-aminoacylases, enzymes that cleave the amide bond between the N-acetyl group and the D-leucine moiety. Here's an example reaction with D-aminoacylase (DAA):
N-Ac-D-Leu + H2O -> D-Leu + CH3COOH (by DAA)
  • Other Reactions: While not a primary function, N-Ac-D-Leu could potentially participate in other reactions typical of amides or carboxylic acids depending on the experimental conditions.

Physical And Chemical Properties Analysis

  • A solid at room temperature
  • Soluble in water due to the presence of the polar carboxyl and amino groups (though potentially less soluble than unacetylated D-leucine)
  • Thermally stable to a moderate extent due to the C-C and C-O bonds in its structure []

N-Ac-D-Leu does not have a known biological function within living organisms. Its primary application is as a research tool. It acts as a substrate for D-aminoacylase enzymes. By studying the enzymatic breakdown of N-Ac-D-Leu, researchers can gain insights into the enzyme's mechanism of action, substrate specificity, and potential for therapeutic applications [].

XLogP3

0.5

UNII

91WU82GA22

Other CAS

19764-30-8

Wikipedia

N-Acetyl-D-leucine

Dates

Modify: 2023-08-15

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